molecular formula C9H7F3O3 B11755661 2-Hydroxy-4'-(trifluoromethoxy)acetophenone

2-Hydroxy-4'-(trifluoromethoxy)acetophenone

Cat. No.: B11755661
M. Wt: 220.14 g/mol
InChI Key: CWRIGKOKGCEGTA-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a hydroxy group at the second position and a trifluoromethoxy group at the fourth position on the acetophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of aryl triflates with a mixture of tin tetramethyl (SnMe4), palladium (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Hydroxy-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups may play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Hydroxy-3’-(trifluoromethoxy)acetophenone
  • 2-Hydroxy-4’-(methoxy)acetophenone
  • 2-Hydroxy-4’-(methylthio)acetophenone

Comparison: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-1-[4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,13H,5H2

InChI Key

CWRIGKOKGCEGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)OC(F)(F)F

Origin of Product

United States

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